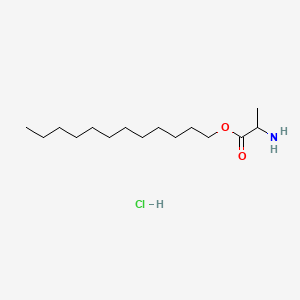
H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable powder form.
Analyse Des Réactions Chimiques
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to effects like inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2: A similar peptide with a different sequence.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH: Another peptide with a shorter sequence but similar functional groups.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. The presence of multiple acidic residues (aspartic acid and glutamic acid) and basic residues (lysine and arginine) allows for diverse interactions with other molecules, making it a versatile tool in research.
This detailed article provides a comprehensive overview of the compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2CH3CO2H”
Propriétés
Formule moléculaire |
C150H236N40O49S |
|---|---|
Poids moléculaire |
3415.8 g/mol |
Nom IUPAC |
acetic acid;4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H232N40O47S.C2H4O2/c1-14-77(10)119(144(232)178-99(64-117(206)207)137(225)176-97(61-81-65-158-84-32-19-18-31-82(81)84)136(224)174-94(58-74(4)5)133(221)164-86(34-21-23-50-150)127(215)177-98(63-109(153)194)123(211)160-66-110(195)159-68-112(197)185-52-25-36-104(185)141(229)182-103(72-192)140(228)180-101(70-190)124(212)161-67-111(196)162-79(12)145(233)187-54-27-38-106(187)147(235)188-55-28-39-107(188)146(234)186-53-26-37-105(186)142(230)179-100(69-189)120(154)208)184-138(226)96(60-80-29-16-15-17-30-80)175-134(222)95(59-75(6)7)173-128(216)87(35-24-51-157-148(155)156)171-143(231)118(76(8)9)183-121(209)78(11)163-125(213)89(41-45-113(198)199)167-130(218)90(42-46-114(200)201)168-131(219)91(43-47-115(202)203)169-132(220)92(48-56-236-13)170-129(217)88(40-44-108(152)193)166-126(214)85(33-20-22-49-149)165-139(227)102(71-191)181-135(223)93(57-73(2)3)172-122(210)83(151)62-116(204)205;1-2(3)4/h15-19,29-32,65,73-79,83,85-107,118-119,158,189-192H,14,20-28,33-64,66-72,149-151H2,1-13H3,(H2,152,193)(H2,153,194)(H2,154,208)(H,159,195)(H,160,211)(H,161,212)(H,162,196)(H,163,213)(H,164,221)(H,165,227)(H,166,214)(H,167,218)(H,168,219)(H,169,220)(H,170,217)(H,171,231)(H,172,210)(H,173,216)(H,174,224)(H,175,222)(H,176,225)(H,177,215)(H,178,232)(H,179,230)(H,180,228)(H,181,223)(H,182,229)(H,183,209)(H,184,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,157);1H3,(H,3,4) |
Clé InChI |
SJMVPDWIYVIBHG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
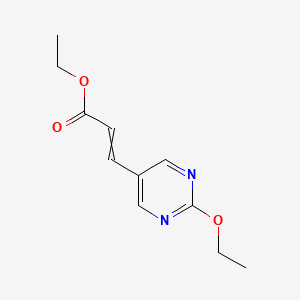

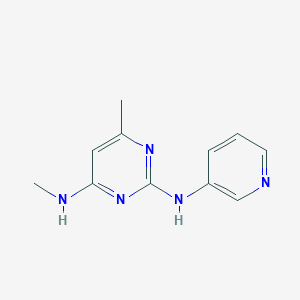
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
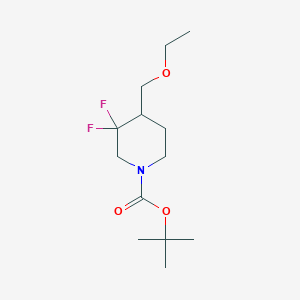
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
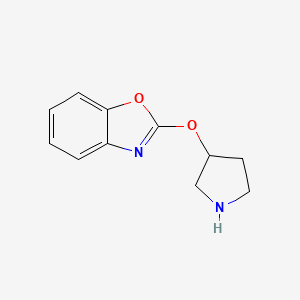
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
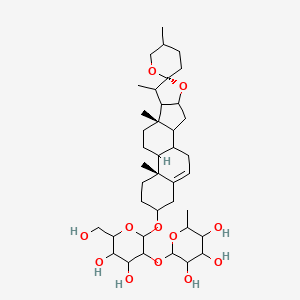
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
